molecular formula C17H15FN4O B2851627 4-(4-fluorophenyl)-N-((6-methylpyrimidin-4-yl)methyl)-1H-pyrrole-2-carboxamide CAS No. 2190365-72-9

4-(4-fluorophenyl)-N-((6-methylpyrimidin-4-yl)methyl)-1H-pyrrole-2-carboxamide

Cat. No. B2851627
M. Wt: 310.332
InChI Key: LSQMLEKUEBRUFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorophenyl)-N-((6-methylpyrimidin-4-yl)methyl)-1H-pyrrole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is known for its ability to target specific receptors in the body, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Synthesis and Kinase Inhibition

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. Analogue 10 demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, advancing it into phase I clinical trials (Schroeder et al., 2009).

Anticancer and Anti-5-lipoxygenase Agents

A novel series of compounds were synthesized, showing excellent cytotoxicity activity and selectivity with IC50 values in the single-digit μM to nanomole range against various cancer cell lines. Eleven compounds were more active than the positive control Foretinib against one or more cell lines, indicating their potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).

Non-linear Optical (NLO) Properties and Molecular Docking

Compounds synthesized through a water-mediated synthesis were characterized and investigated for NLO properties and molecular docking analyses. The binding modes of these compounds were explored with the colchicine binding site of tubulin, indicating potential for inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).

Kinase Inhibitors for Cancer Treatment

Phenylpyrimidine-carboxamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety were designed, synthesized, and evaluated for their IC50 values against three cancer cell lines (A549, PC-3, and MCF-7). Most compounds showed excellent cytotoxicity activity and selectivity, with some being more active than the positive control Foretinib (Zhu et al., 2016).

Synthesis of Polyamides

New diphenylfluorene-based aromatic polyamides were synthesized, demonstrating excellent solubility in organic solvents and forming transparent, flexible, and tough films by solvent casting. These polyamides have high glass transition temperatures and show no significant weight loss up to 450°C, indicating their potential for high-performance material applications (Hsiao et al., 1999).

properties

IUPAC Name

4-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c1-11-6-15(22-10-21-11)9-20-17(23)16-7-13(8-19-16)12-2-4-14(18)5-3-12/h2-8,10,19H,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQMLEKUEBRUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]-1H-pyrrole-2-carboxamide

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